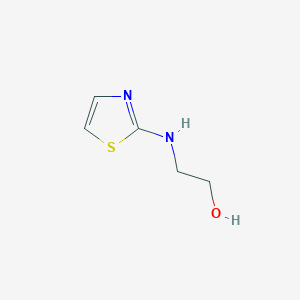

2-Thiazol-2-ylamino-ethanol

Descripción general

Descripción

2-Thiazol-2-ylamino-ethanol is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiazole ring in this compound contributes to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazol-2-ylamino-ethanol typically involves the reaction of thioamides with α-halocarbonyl compounds. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Microwave-assisted synthesis is also employed to reduce reaction times and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Thiazol-2-ylamino-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Halogens, alkyl halides, amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydrothiazole derivatives

Substitution: Various substituted thiazole derivatives

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a thiazole ring attached to an amino alcohol structure, characterized by its dual functional groups that enhance its reactivity and biological properties. The dihydrochloride form increases its solubility in aqueous environments, making it suitable for various applications in biochemical research.

Synthesis Methods:

- The synthesis of 2-thiazol-2-ylamino-ethanol can be achieved through several methods, including:

Biological Activities

Research has shown that compounds with a thiazole moiety often exhibit diverse biological activities. The following sections summarize the key areas where this compound demonstrates significant potential.

Antimicrobial Activity

Studies have indicated that this compound and its derivatives possess notable antimicrobial properties. For instance:

- In vitro tests have demonstrated effectiveness against various bacterial strains and fungi, with minimum inhibitory concentrations indicating substantial growth inhibition .

- Comparative studies highlight its efficacy relative to other thiazole derivatives, suggesting a promising role in developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer potential:

- Derivatives of this compound have shown cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma .

- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells, making them candidates for further development as anticancer therapeutics.

Enzyme Inhibition

Another critical application lies in enzyme inhibition:

- Compounds based on this compound have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. This property is significant for applications in skin whitening products and treatments for hyperpigmentation .

Comparative Analysis of Related Compounds

To contextualize the applications of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methylthiazole | Methyl group on thiazole | Known for antimicrobial properties |

| Thiamine (Vitamin B1) | Contains a thiazole ring | Essential nutrient with enzymatic roles |

| 4-Thiazolidinone | Thiazolidine structure | Exhibits anti-inflammatory effects |

This table illustrates how the structural variations among thiazole derivatives can lead to diverse biological activities and potential applications in pharmaceuticals .

Case Studies

Several case studies highlight the practical applications of this compound:

Development of Antimicrobial Agents

A study evaluated the antimicrobial activity of synthesized thiazole derivatives derived from this compound against resistant bacterial strains. Results indicated significant antibacterial activity, supporting further exploration for therapeutic use .

Anticancer Research

In another study, researchers synthesized novel derivatives based on the compound and tested their cytotoxicity against multiple cancer cell lines. The findings revealed promising anticancer activity, warranting additional investigation into their mechanisms and potential clinical applications .

Mecanismo De Acción

The mechanism of action of 2-Thiazol-2-ylamino-ethanol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells.

Antioxidant Activity: The thiazole ring can scavenge free radicals, reducing oxidative stress in cells.

Comparación Con Compuestos Similares

2-Thiazol-2-ylamino-ethanol can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.

Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.

Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.

Uniqueness

This compound is unique due to its specific combination of the thiazole ring and ethanolamine moiety, which imparts distinct chemical and biological properties

Actividad Biológica

2-Thiazol-2-ylamino-ethanol, a thiazole derivative, has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure:

- Molecular Formula: C5H8N2OS

- CAS Number: 14747-01-4

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Properties:

- Exhibits significant activity against various bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell walls and interfering with metabolic processes.

- Anticancer Activity:

-

Anti-inflammatory Effects:

- The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Antitumor Activity

A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines (A549, MCF-7, DU145, HepG2) using the MTT assay. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| This compound | A549 | 8.99 | 99.93 |

| MCF-7 | 7.60 | 86.51 | |

| DU145 | 8.50 | 95.00 | |

| HepG2 | 6.92 | 100.39 |

Table 1: Antitumor activity of this compound against various cancer cell lines.

Mechanistic Studies

In vitro studies demonstrated that treatment with this compound resulted in:

- Cell Cycle Arrest: HepG2 cells showed increased S-phase arrest upon treatment with varying concentrations of the compound.

- Induction of Apoptosis: Flow cytometry analysis revealed a concentration-dependent increase in apoptotic cells after treatment with the compound .

Case Studies

-

Antimicrobial Activity Study:

A study focused on the antimicrobial efficacy of thiazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that this compound exhibited potent activity, making it a candidate for antibiotic development. -

Anti-inflammatory Research:

Another investigation assessed the compound's ability to reduce inflammation in animal models of arthritis. The findings suggested significant reductions in inflammatory markers following administration of the compound, highlighting its potential as an anti-inflammatory agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of thiazole derivatives suggest moderate solubility in organic solvents but limited water solubility. This influences their absorption and distribution within biological systems.

Safety Profile:

Research indicates that while thiazole derivatives can be effective at low doses, higher concentrations may lead to cytotoxicity in non-target cells, necessitating careful dosage regulation in therapeutic applications.

Propiedades

IUPAC Name |

2-(1,3-thiazol-2-ylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c8-3-1-6-5-7-2-4-9-5/h2,4,8H,1,3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUBWAMKJXLTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14747-01-4 | |

| Record name | 2-[(1,3-thiazol-2-yl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.